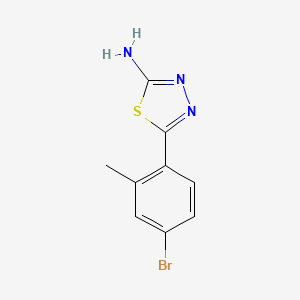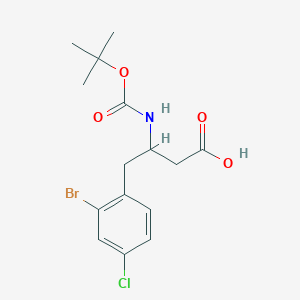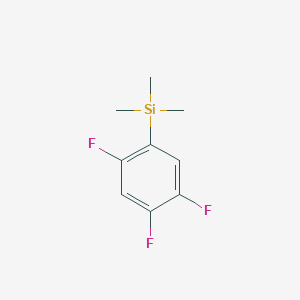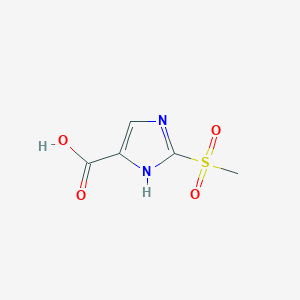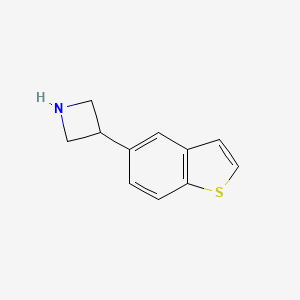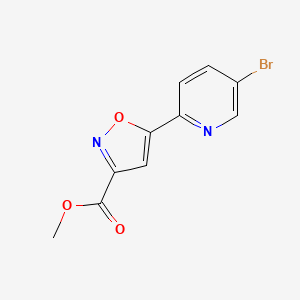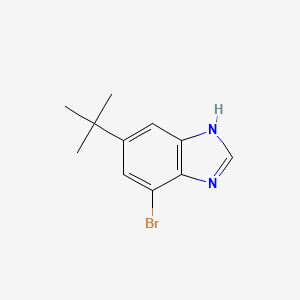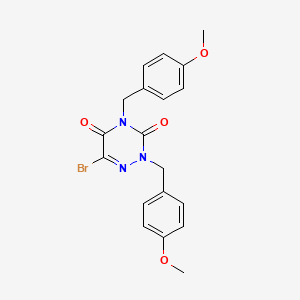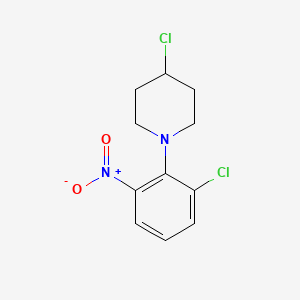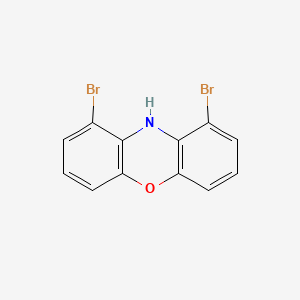
1,9-Dibromo-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dibromo-10H-phenoxazine: is a derivative of phenoxazine, a heterocyclic compound that has garnered significant interest due to its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound is characterized by the presence of two bromine atoms at the 1 and 9 positions of the phenoxazine ring, which can significantly alter its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,9-Dibromo-10H-phenoxazine can be synthesized through various methods. One common approach involves the bromination of 10H-phenoxazine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,9-Dibromo-10H-phenoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxazine core can undergo oxidation and reduction, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenoxazine core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
- Substitution reactions can yield various derivatives with different functional groups.
- Oxidation and reduction reactions can lead to the formation of phenoxazine-5-one and other related compounds .
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Phenoxazine derivatives, including 1,9-Dibromo-10H-phenoxazine, have shown promise in biological applications due to their antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . They are being explored for their potential as therapeutic agents in various diseases.
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of 1,9-Dibromo-10H-phenoxazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways . Its bromine atoms can also participate in halogen bonding, affecting molecular recognition and binding interactions .
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: The parent compound, which lacks the bromine atoms, has similar structural features but different chemical properties.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring, known for its pharmacological activities.
Uniqueness: The bromine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties .
Eigenschaften
Molekularformel |
C12H7Br2NO |
|---|---|
Molekulargewicht |
341.00 g/mol |
IUPAC-Name |
1,9-dibromo-10H-phenoxazine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16-9/h1-6,15H |
InChI-Schlüssel |
NHNXFPAFMPRREB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC3=C(O2)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)


